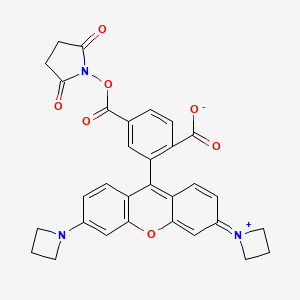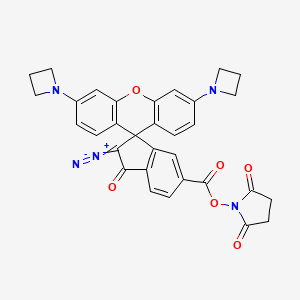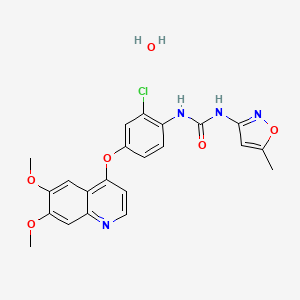
Tivozanib (hydrate)
Vue d'ensemble
Description
Tivozanib (hydrate) is a small molecule kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma. It functions by inhibiting the vascular endothelial growth factor receptors, which play a crucial role in tumor angiogenesis. This compound is marketed under the brand name Fotivda and has shown promise in treating patients who have not responded to other therapies .
Applications De Recherche Scientifique
Tivozanib (hydrate) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying kinase inhibitors and their interactions with various receptors.
Biology: In biological research, Tivozanib is used to study the mechanisms of angiogenesis and tumor growth.
Medicine: Clinically, it is used to treat advanced renal cell carcinoma and is being investigated for other types of cancer.
Industry: In the pharmaceutical industry, Tivozanib serves as a lead compound for developing new kinase inhibitors
Mécanisme D'action
Target of Action
Tivozanib (hydrate) is a selective, orally active inhibitor for vascular endothelial growth factor receptor (VEGFR)-1, 2, and 3 . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is often exploited by cancer cells for their growth and proliferation .
Mode of Action
Tivozanib works by blocking the action of the abnormal protein that signals cancer cells to multiply .
Biochemical Pathways
The primary biochemical pathway affected by Tivozanib is the VEGF signaling pathway. By inhibiting VEGFR-1, 2, and 3, Tivozanib suppresses angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor, which can lead to the inhibition of tumor growth .
Pharmacokinetics
The median time to maximum concentration (Tmax) of Tivozanib is 10 hours, however, it can range from 3 to 24 hours . A pharmacokinetic study in 8 healthy subjects revealed a maximum concentration (Cmax) and area under the curve (AUC) for radiolabeled Tivozanib of 12.1 ± 5.67 ng/mL and 1084 ± 417.0 ng·h/mL, respectively .
Result of Action
The primary result of Tivozanib’s action is the inhibition of tumor growth. This is achieved by blocking the VEGF signaling pathway, which leads to a reduction in angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor . In clinical trials, Tivozanib demonstrated efficacy compared with sorafenib with an improvement in progression-free survival .
Action Environment
The efficacy and safety of Tivozanib can be influenced by various environmental factors such as the patient’s overall health status, the presence of other diseases, and the use of other medicationsJohn’s Wort, an inducer of the liver enzyme CYP3A4 . . Furthermore, the efficacy of Tivozanib may be influenced by the patient’s prior treatment history. For example, in a cohort of heavily pretreated patients with advanced renal cell carcinoma, Tivozanib yielded a modest clinical benefit in a minority of patients who received prior immune checkpoint therapies, cabozantinib, and lenvatinib ± everolimus .
Analyse Biochimique
Biochemical Properties
Tivozanib (hydrate) interacts with various biomolecules, primarily the vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3 . It inhibits these receptors, thereby suppressing angiogenesis, a process crucial for tumor growth and metastasis . It can also inhibit c-Kit and PDGFRβ .
Cellular Effects
Tivozanib (hydrate) has significant effects on various types of cells, particularly cancer cells. It has shown to decrease the microvessel density within tumor xenografts and attenuate VEGFR2 phosphorylation levels in tumor endothelium . It also displays antitumor activity against a wide variety of human tumor xenografts, including lung, breast, colon, ovarian, pancreas, and prostate cancer .
Molecular Mechanism
Tivozanib (hydrate) exerts its effects at the molecular level by selectively inhibiting VEGFR 1, 2, and 3 . This inhibition suppresses angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor, which in turn inhibits tumor growth .
Temporal Effects in Laboratory Settings
In the TIVO-3 trial, patients were randomized to receive either tivozanib 1.34 mg orally once daily for 21 consecutive days of every 28-day cycle . The estimated median progression-free survival was 5.6 months . The most common grade 3 to 4 adverse reaction on the tivozanib arm was hypertension (24%) .
Dosage Effects in Animal Models
In an immunosuppressed HCC animal model, tivozanib (hydrate) can inhibit tumor growth by almost 60% with daily oral administration at the dose of 0.2mg/kg for 2 weeks .
Metabolic Pathways
Tivozanib (hydrate) is primarily metabolized by CYP3A4 . After oral ingestion of a radiolabeled 1.34 mg dose of tivozanib in healthy volunteers, unchanged tivozanib accounted for 90% of the radioactive drug detected in serum .
Méthodes De Préparation
The synthesis of Tivozanib (hydrate) involves several steps:
Initial Synthesis: The process begins with the treatment of 2-chloro-4-(6,7-dimethoxyquinolin-4-yloxy)aniline with triphosgene in chloroform in the presence of triethylamine.
Alternative Method: Another method involves treating 3-amino-5-methylisoxazole with phenyl chloroformate in N,N-dimethylacetamide in the presence of pyridine.
Industrial Production: Industrial production methods focus on optimizing yield and purity while minimizing the use of hazardous chemicals.
Analyse Des Réactions Chimiques
Tivozanib (hydrate) undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions, especially nucleophilic aromatic substitution, are possible due to the presence of the chloro group on the aromatic ring
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Major Products: The primary products of these reactions are modified derivatives of Tivozanib, which can be used for further research and development
Comparaison Avec Des Composés Similaires
Tivozanib (hydrate) is unique among kinase inhibitors due to its high selectivity and potency. Similar compounds include:
Sorafenib: Another kinase inhibitor used for renal cell carcinoma but with a broader target profile.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used for similar indications but with different side effect profiles.
Pazopanib: Another vascular endothelial growth factor receptor inhibitor with a different chemical structure and pharmacokinetic properties
Tivozanib stands out due to its improved efficacy and reduced side effects compared to these similar compounds .
Propriétés
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWZGSZTIGEYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


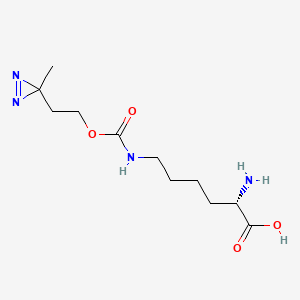



![N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride](/img/structure/B560324.png)
![5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride](/img/structure/B560325.png)
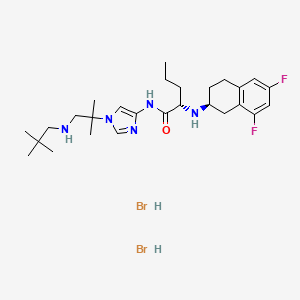


![ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B560331.png)
![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B560332.png)
![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride](/img/structure/B560336.png)
